molecular formula C12H13NO2 B14621156 2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one CAS No. 57477-57-3

2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one

Cat. No.: B14621156
CAS No.: 57477-57-3
M. Wt: 203.24 g/mol
InChI Key: QZAWUYXZYRIFMT-UHFFFAOYSA-N
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Description

2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that combines an indene core with an amino and ethoxy functional group

Preparation Methods

The synthesis of 2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with ethoxyamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The amino and ethoxy groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:

    2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine: This compound has a similar ethoxy and amino functional group but differs in its core structure.

    2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains an ethoxy group but has a different overall structure and properties.

The uniqueness of this compound lies in its indene core, which imparts specific chemical and physical properties that are distinct from other similar compounds.

Properties

CAS No.

57477-57-3

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-[amino(ethoxy)methylidene]-3H-inden-1-one

InChI

InChI=1S/C12H13NO2/c1-2-15-12(13)10-7-8-5-3-4-6-9(8)11(10)14/h3-6H,2,7,13H2,1H3

InChI Key

QZAWUYXZYRIFMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C1CC2=CC=CC=C2C1=O)N

Origin of Product

United States

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